molecular formula C20H31NO2S B11052728 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one

4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B11052728
M. Wt: 349.5 g/mol
InChI Key: KVRZCZNNPLEZFL-UHFFFAOYSA-N
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Description

4-(Dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a furo[3,4-c]pyridine core structure. This compound is characterized by the presence of a dodecylsulfanyl group at the 4-position and a methyl group at the 6-position. The unique structural features of this compound make it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Furo[3,4-c]pyridine Core: This step often involves the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions.

    Introduction of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a dodecylthiol reacts with a halogenated intermediate.

    Methylation: The methyl group at the 6-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The dodecylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted furo[3,4-c]pyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features may allow it to interact with proteins, nucleic acids, and other biomolecules, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dodecylsulfanyl group could facilitate membrane permeability, while the furo[3,4-c]pyridine core may interact with active sites or binding pockets of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Dodecylsulfanyl)-6-methylfuro[3,4-b]pyridin-3(1H)-one: Similar structure but different ring fusion pattern.

    4-(Dodecylsulfanyl)-6-methylfuro[2,3-c]pyridin-3(1H)-one: Different position of the furan ring fusion.

    4-(Dodecylsulfanyl)-6-methylthieno[3,4-c]pyridin-3(1H)-one: Sulfur atom replacing the oxygen in the furan ring.

Uniqueness

The uniqueness of 4-(dodecylsulfanyl)-6-methylfuro[3,4-c]pyridin-3(1H)-one lies in its specific ring fusion pattern and the presence of both a dodecylsulfanyl group and a methyl group. These features confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H31NO2S

Molecular Weight

349.5 g/mol

IUPAC Name

4-dodecylsulfanyl-6-methyl-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C20H31NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-24-19-18-17(14-16(2)21-19)15-23-20(18)22/h14H,3-13,15H2,1-2H3

InChI Key

KVRZCZNNPLEZFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC(=CC2=C1C(=O)OC2)C

Origin of Product

United States

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